A Technical Guide to Fmoc-Ala-Gly-OH: Properties and Applications in Peptide Synthesis
A Technical Guide to Fmoc-Ala-Gly-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-(9-Fluorenylmethoxycarbonyl)-L-alanyl-glycine, commonly abbreviated as Fmoc-Ala-Gly-OH, is a high-purity dipeptide building block essential in the field of synthetic peptide chemistry.[1][2] Its structure consists of the dipeptide L-alanyl-glycine with its N-terminal amine protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. This strategic protection makes Fmoc-Ala-Gly-OH a vital reagent in modern solid-phase peptide synthesis (SPPS), allowing for the precise and efficient incorporation of the Ala-Gly sequence into complex peptide chains.[2] The Fmoc group's mild cleavage conditions are orthogonal to the acid-labile protecting groups typically used for amino acid side chains, a cornerstone of the widely adopted Fmoc/tBu synthesis strategy.[2] This guide provides an in-depth overview of the chemical properties, synthesis applications, and detailed experimental protocols relevant to the use of Fmoc-Ala-Gly-OH.
Chemical and Physical Properties
Fmoc-Ala-Gly-OH is typically supplied as a white to off-white solid powder with a purity often exceeding 98% as determined by HPLC.[3] Key quantitative properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 116747-54-7 | [2][4] |
| Molecular Formula | C₂₀H₂₀N₂O₅ | [2][4] |
| Molecular Weight | 368.39 g/mol | [2][3] |
| Appearance | White to off-white solid | [3] |
| Optical Rotation | [α]D²⁰ = -20.0 ± 2° (c=1 in MeOH) | [3] |
| Melting Point | Not consistently reported; often listed as N/A by suppliers. | [5][6] |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM). | [7] |
| Storage | Store desiccated at 2-8°C. | [4] |
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Ala-Gly-OH is as a dipeptide building block in Fmoc-based SPPS. This methodology involves the stepwise addition of amino acid residues to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin). Using a pre-formed dipeptide like Fmoc-Ala-Gly-OH can be advantageous for improving synthesis efficiency and overcoming challenges associated with specific sequences, such as aggregation or difficult coupling steps.
The general workflow for incorporating Fmoc-Ala-Gly-OH into a peptide sequence on a solid support involves two key steps: coupling and deprotection, which are repeated cyclically.
Experimental Protocols
The following are standard, detailed methodologies for the key experiments involving Fmoc-Ala-Gly-OH in SPPS. These protocols are based on a typical 0.1 mmol synthesis scale and should be adjusted accordingly.
Protocol 1: Coupling of Fmoc-Ala-Gly-OH to Resin
This protocol describes the activation and coupling of Fmoc-Ala-Gly-OH to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin with free amine (e.g., Rink Amide, Wang) (0.1 mmol)
-
Fmoc-Ala-Gly-OH (3 eq., 0.3 mmol, 110.5 mg)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 eq., 0.29 mmol, 110 mg)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol, 105 µL)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Reaction vessel for SPPS
Methodology:
-
Resin Preparation: If starting a new cycle, ensure the N-terminal Fmoc group of the preceding amino acid has been removed (see Protocol 2) and the resin has been thoroughly washed with DMF (3-5 times).
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-Ala-Gly-OH and HBTU in DMF (approx. 2 mL). Add DIPEA to the solution. Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling Reaction: Add the activation solution to the reaction vessel containing the resin.
-
Agitation: Agitate the reaction mixture (e.g., using a shaker or bubbling with nitrogen) for 1-2 hours at room temperature.
-
Monitoring (Optional): To confirm completion, a small sample of resin beads can be removed, washed, and subjected to a Kaiser test. A negative result (yellow/colorless beads) indicates the successful consumption of free amines and completion of the coupling.
-
Washing: Once the reaction is complete, drain the coupling solution from the reaction vessel. Wash the resin thoroughly to remove excess reagents and byproducts. A typical washing sequence is:
-
DMF (3-5 times)
-
DCM (2-3 times)
-
DMF (2-3 times)
-
-
The resin is now ready for the deprotection of the newly added Fmoc-Ala-Gly-OH to continue the peptide chain elongation.
Protocol 2: Fmoc Group Deprotection
This protocol details the removal of the N-terminal Fmoc protecting group to expose a new primary amine for the next coupling cycle. The mechanism involves a base-catalyzed β-elimination.
Materials:
-
Resin-bound peptide with N-terminal Fmoc group (0.1 mmol)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF, peptide synthesis grade
-
Reaction vessel for SPPS
Methodology:
-
Initial Treatment: Add the 20% piperidine/DMF solution to the reaction vessel containing the resin (approx. 10 mL per gram of resin).
-
Agitation: Agitate the mixture for 3-5 minutes at room temperature.
-
Drain: Drain the deprotection solution from the reaction vessel.
-
Second Treatment: Add a fresh portion of the 20% piperidine/DMF solution to the resin.
-
Agitation: Agitate the mixture for an additional 5-15 minutes.
-
Drain: Drain the solution from the reaction vessel.
-
Washing: Wash the resin thoroughly with DMF (at least 5 times) to ensure all residual piperidine and the dibenzofulvene-piperidine adduct are removed.
-
Confirmation (Optional): A Kaiser test performed on a small sample of resin beads should yield a positive result (dark blue beads), confirming the presence of the newly exposed free primary amine. The resin is now ready for the next coupling step.
References
- 1. FMOC-ALA-GLY-OH | 116747-54-7 [chemicalbook.com]
- 2. Fmoc-Ala-Gly-OH | 116747-54-7 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc-Ala-Gly-OH | 116747-54-7 [sigmaaldrich.com]
- 5. Fmoc-Ala-Gly-OH - CsBioChina [csbiochina.com]
- 6. Fmoc-Ala-Gly-OH | Protected Amino Acids for Peptide Synthesis | Baishixing [aminoacids-en.com]
- 7. Buy Fmoc-Ala-Gly-OH (EVT-251095) | 116747-54-7 [evitachem.com]
